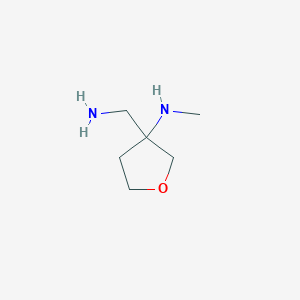

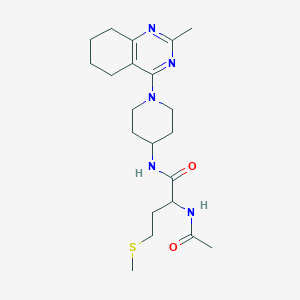

3-(aminomethyl)-N-methyloxolan-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of a compound is largely determined by its chemical formula and the arrangement of atoms. Without specific information on “3-(aminomethyl)-N-methyloxolan-3-amine”, it’s difficult to provide a detailed molecular structure analysis .Chemical Reactions Analysis

Amines, including aminomethyl groups, can undergo a variety of chemical reactions. For example, in the Hofmann elimination reaction, an amine is completely methylated by reaction with an excess amount of iodomethane to produce the corresponding quaternary ammonium salt .Aplicaciones Científicas De Investigación

Compound Synthesis

3-(Aminomethyl)-N-methyloxolan-3-amine: serves as a versatile reagent for synthesizing an array of compounds. Its core structure includes an electron-rich boron atom, which readily forms complexes with Lewis acids (such as amines or carboxylic acids). This property facilitates catalytic reactions, enabling efficient synthesis of heterocyclic compounds, peptides, and peptidomimetics .

Catalyst for Reactions

As an arylboronic acid, AMPBH plays a crucial role in Suzuki-Miyaura reactions. Specifically, it acts as an intermediate in these cross-coupling reactions, allowing the formation of carbon-carbon bonds. Researchers utilize AMPBH to promote amidation and esterification of carboxylic acids, making it an effective catalyst .

Ligand for Protein and Enzyme Studies

The boron atom within AMPBH exhibits a strong affinity for proteins and enzymes. Consequently, it serves as a ligand in studies aimed at elucidating protein structures and mechanisms. By binding to specific proteins, researchers gain insights into their functions, interactions, and potential therapeutic targets .

Drug Delivery Systems

Researchers have explored AMPBH-functionalized nanoparticles for drug delivery. These nanoparticles can encapsulate therapeutic agents and enhance their targeted delivery to specific tissues or cells. The boronic acid moiety allows reversible binding to glycoproteins on cell surfaces, facilitating controlled drug release .

Photoacoustic Imaging

In situ monitoring of nanovehicles within cells is crucial for drug delivery optimization. Phenylboronate-linked RGD-dextran/purpurin 18 conjugates, containing AMPBH, have been used for photoacoustic imaging. These conjugates enable real-time visualization of structural changes in nanovehicles, aiding drug delivery research .

Proteasome Inhibitors

Recent studies have identified highly selective inhibitors of the human constitutive proteasome beta 5c chymotryptic subunit. AMPBH derivatives have shown promise in this context, potentially contributing to the development of novel proteasome inhibitors for cancer therapy .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The future directions of research on a compound depend on its potential applications and the current state of knowledge. For example, aminomethyl compounds have been incorporated into perovskite solar cells, suggesting potential future directions for improving the performance and device stability of these cells .

Propiedades

IUPAC Name |

3-(aminomethyl)-N-methyloxolan-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-8-6(4-7)2-3-9-5-6/h8H,2-5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKZHVWVUMUJZBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1(CCOC1)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

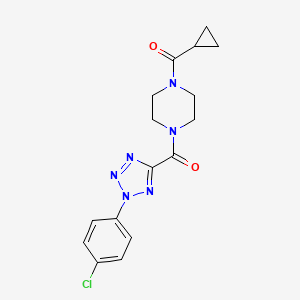

![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2833164.png)

![4-[[1-[(2-chlorophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B2833166.png)

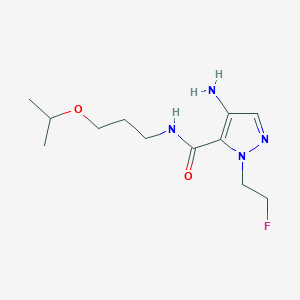

![2-[(2,5-Dimethylphenyl)methyl]-6-[2-(2-hydroxyethoxy)ethyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2833173.png)

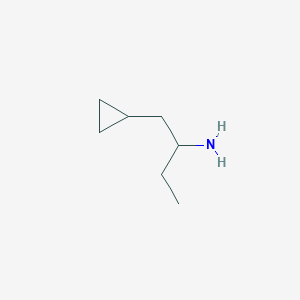

![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(3,5-dimethoxyphenyl)propanamide](/img/structure/B2833175.png)

![[4-(2,5-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid](/img/structure/B2833176.png)